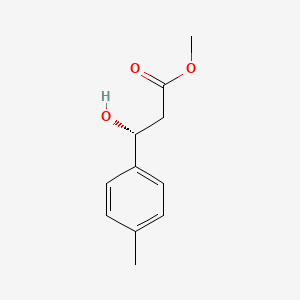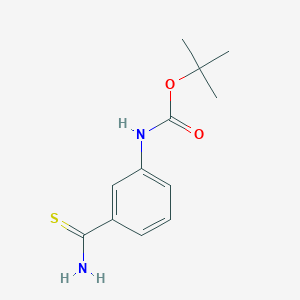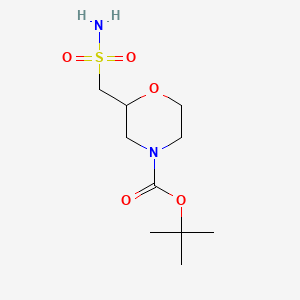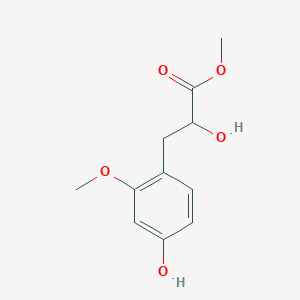![molecular formula C6H12O2 B13590018 [1-(Hydroxymethyl)-2-methylcyclopropyl]methanol](/img/structure/B13590018.png)
[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol is an organic compound with the molecular formula C6H12O2 It is a cyclopropane derivative, characterized by the presence of hydroxymethyl and methyl groups attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Hydroxymethyl)-2-methylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of 2-methylcyclopropanecarboxaldehyde with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often involve mild temperatures and the use of solvents like methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product. The choice of catalysts and reaction conditions is optimized to achieve cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methylcyclopropanecarboxylic acid.
Reduction: Formation of 2-methylcyclopropylmethanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(Hydroxymethyl)-2-methylcyclopropyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its structural features make it a useful tool for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery and development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and the development of advanced materials.
Mecanismo De Acción
The mechanism of action of [1-(Hydroxymethyl)-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
[1-(Hydroxymethyl)cyclopropyl]methanol: Similar structure but lacks the methyl group.
[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol: Contains a phenyl group instead of a methyl group.
[1-(Hydroxymethyl)-2-ethylcyclopropyl]methanol: Contains an ethyl group instead of a methyl group.
Uniqueness
[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol is unique due to the presence of both hydroxymethyl and methyl groups on the cyclopropane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
[1-(hydroxymethyl)-2-methylcyclopropyl]methanol |
InChI |
InChI=1S/C6H12O2/c1-5-2-6(5,3-7)4-8/h5,7-8H,2-4H2,1H3 |
Clave InChI |
ZNKFHPBGPWKMAM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13589936.png)


![rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride](/img/structure/B13589948.png)
![4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride](/img/structure/B13589952.png)



![N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide](/img/structure/B13589981.png)


![2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride](/img/structure/B13590014.png)

![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13590026.png)
